molecular formula C11H24O4 B1609319 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane CAS No. 67715-79-1

4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane

Cat. No.: B1609319
CAS No.: 67715-79-1
M. Wt: 220.31 g/mol
InChI Key: TZVJNJVDGXFMCF-UHFFFAOYSA-N
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Description

4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane is an organic compound with the molecular formula C11H24O4. It is a colorless to pale yellow liquid with a faint, sharp, fruity odor. This compound is primarily used in the flavors and fragrances industry due to its pleasant scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane typically involves the acetalization of 1,2-diol with an aldehyde or ketone under acidic conditions. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction is maintained at a controlled temperature and pressure to optimize yield and purity. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Widely used in the flavors and fragrances industry as a synthetic fragrance.

Mechanism of Action

The mechanism of action of 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of various metabolites. These metabolites can then interact with specific receptors or other molecular targets, leading to physiological effects .

Comparison with Similar Compounds

  • 1,2-Di[(1-ethoxy)ethoxy]propane
  • 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-

Comparison: 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane is unique due to its specific structure and the presence of multiple ether groups, which contribute to its distinct chemical properties and applications. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .

Properties

IUPAC Name

1,2-bis(1-ethoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c1-6-12-10(4)14-8-9(3)15-11(5)13-7-2/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVJNJVDGXFMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC(C)OC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867315
Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a faint, sharp, fruity odour
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; miscible with organic solvents, oils, miscible (in ethanol)
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.925
Record name 1,2-Di[(1'-ethoxy)ethoxy]propane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/861/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

67715-79-1
Record name 4,6,9-Trimethyl-3,5,8,10-tetraoxadodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67715-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Di((1'-ethoxy)ethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067715791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5,8,10-Tetraoxadodecane, 4,6,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,9-trimethyl-3,5,8,10-tetraoxadodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DI((1'-ETHOXY)ETHOXY)PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S52T0S2V2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-Bis(1-ethoxyethoxy)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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